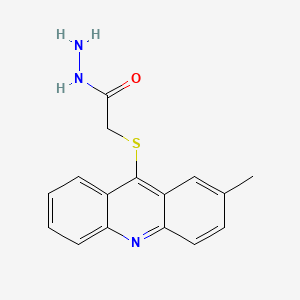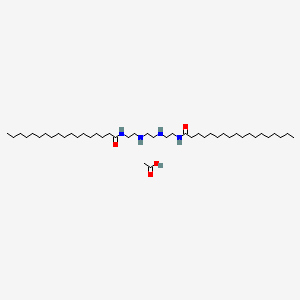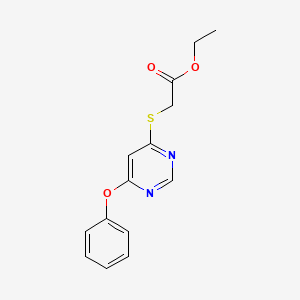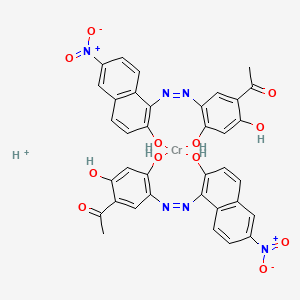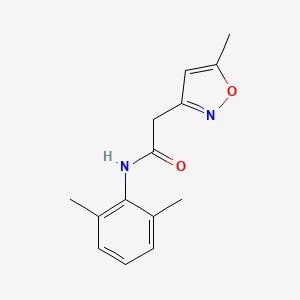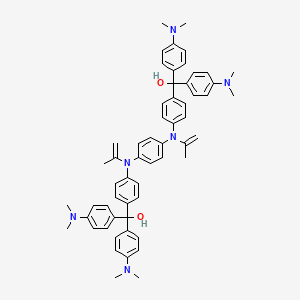
(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate is a complex organic compound with a unique structure It belongs to the class of oxayohimbanium compounds, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate involves multiple steps. The starting materials typically include precursors such as yohimbine or related alkaloids. The synthetic route may involve:
Oxidation: The initial step often involves the oxidation of yohimbine to form an intermediate compound.
Methoxycarbonylation: The intermediate is then subjected to methoxycarbonylation to introduce the methoxycarbonyl group.
Cyclization: The next step involves cyclization to form the oxayohimbanium core structure.
Perchlorate Formation: Finally, the compound is treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-pressure reactions to enhance efficiency.
化学反応の分析
Types of Reactions
(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
科学的研究の応用
Chemistry
In chemistry, (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may have applications in treating certain diseases or conditions due to its bioactive nature.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including catalysis and material science.
作用機序
The mechanism of action of (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
類似化合物との比較
Similar Compounds
Yohimbine: A precursor and structurally related compound with similar biological activities.
Oxayohimbanium Derivatives: Other derivatives in the oxayohimbanium class with varying functional groups.
Uniqueness
(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate is unique due to its specific methoxycarbonyl and perchlorate groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
66113-84-6 |
|---|---|
分子式 |
C21H23ClN2O7 |
分子量 |
450.9 g/mol |
IUPAC名 |
methyl (15S,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,18-hexaene-19-carboxylate;perchlorate |
InChI |
InChI=1S/C21H22N2O3.ClHO4/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;2-1(3,4)5/h3-6,11-12,15-16H,7-10H2,1-2H3;(H,2,3,4,5)/t12-,15-,16-;/m0./s1 |
InChIキー |
XNLFKKPIPARNOY-VMESOOAKSA-N |
異性体SMILES |
C[C@H]1[C@@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(CC3)C5=CC=CC=C5N4.[O-]Cl(=O)(=O)=O |
正規SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(CC3)C5=CC=CC=C5N4.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



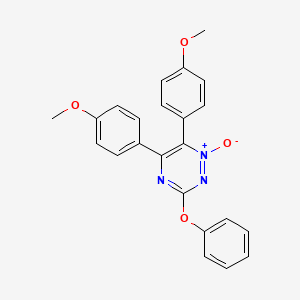

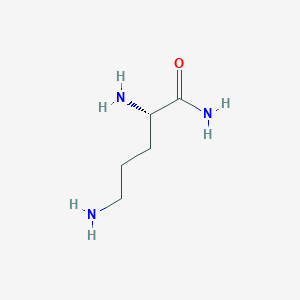
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
